molecular formula C21H20N4OS B2581718 (Z)-N'-(4-isopropylphenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477195-14-5

(Z)-N'-(4-isopropylphenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No. B2581718
CAS RN: 477195-14-5
M. Wt: 376.48
InChI Key: GVLGKVWSAMVZJB-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N'-(4-isopropylphenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis of Thiazole Derivatives

Thiazoles are a crucial class of heterocyclic compounds, playing a significant role in organic synthesis, pharmaceutical applications, and displaying a broad spectrum of biological activities. They serve as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The chemistry of thiadiazoles, for instance, shows that these compounds are versatile in synthesis and have significant potential in developing new therapeutic agents due to their efficacy and safety profiles M. Asif, 2016.

Biological Applications of Benzazoles and Thiazole Derivatives

Benzazoles and their derivatives, including thiazole-based compounds, have shown a wide range of biological activities. These activities include cytotoxic effects, inhibition of cell proliferation via angiogenesis and apoptosis, indicating their potential as therapeutic agents. The synthetic versatility of these compounds allows for the development of pharmacophores with modified biological activities, which is crucial for medicinal chemistry M. Rosales-Hernández et al., 2022.

Pharmacological Evaluation of Benzofused Thiazole Derivatives

Benzofused thiazole analogues have been investigated for their antioxidant and anti-inflammatory properties, showcasing the potential of thiazole derivatives as lead molecules in therapeutic agent design. This research aims to highlight the importance of thiazole derivatives in evaluating new anti-inflammatory and antioxidant agents Dattatraya G. Raut et al., 2020.

Synthetic Potential of 4-(2-R-Aryl)-1,2,3-chalcogenadiazoles

The synthesis and chemical transformations of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles demonstrate the powerful synthetic potential of these compounds. They are utilized in creating various heterocyclic compounds, indicating the versatility and importance of thiazole derivatives in organic chemistry M. Petrov, D. A. Androsov, 2013.

properties

IUPAC Name

(2Z)-4-(3-methoxyphenyl)-N-(4-propan-2-ylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14(2)15-7-9-17(10-8-15)24-25-19(12-22)21-23-20(13-27-21)16-5-4-6-18(11-16)26-3/h4-11,13-14,24H,1-3H3/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLGKVWSAMVZJB-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.